1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Catalog No.
S816827
CAS No.
1315280-58-0
M.F
C12H19BN2O3
M. Wt
250.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ...

CAS Number

1315280-58-0

Product Name

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

IUPAC Name

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C12H19BN2O3

Molecular Weight

250.1 g/mol

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3

InChI Key

VHNCSHVEKCWKMA-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is an organic compound characterized by its unique structure, which includes a pyrazole ring, a boronic acid moiety, and a pinacol ester. The compound has the molecular formula C₁₂H₁₉BN₂O₃ and a molecular weight of approximately 250.11 g/mol. It is recognized for its potential applications in medicinal chemistry and materials science due to the reactivity of boronic acids in forming covalent bonds with various biological molecules and polymers .

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (hereafter referred to as 1-(3-Oxetanyl)-1H-pyrazole-5-BPin) is a valuable building block for various scientific research applications, particularly in medicinal chemistry, organic synthesis, and materials science []. Its key features include:

  • Boron functionality

    The presence of the pinacol ester protected boronic acid group allows 1-(3-Oxetanyl)-1H-pyrazole-5-BPin to participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing complex molecules []. These reactions form carbon-carbon bonds between the boron atom and another organic moiety, enabling the synthesis of diverse target molecules.

  • Pyrazole ring

    The pyrazole ring in 1-(3-Oxetanyl)-1H-pyrazole-5-BPin is a known heterocyclic aromatic system with interesting biological properties []. The presence of this ring can contribute to the bioactivity of target molecules synthesized using 1-(3-Oxetanyl)-1H-pyrazole-5-BPin.

  • -Oxetanyl group

    The 3-oxetanyl group attached to the pyrazole ring introduces a unique cyclic ether functionality. This can influence the solubility, reactivity, and potentially the biological properties of the final molecule [].

Applications:

  • Medicinal Chemistry

    1-(3-Oxetanyl)-1H-pyrazole-5-BPin serves as a crucial building block for the synthesis of novel pharmaceutical compounds. The combination of the pyrazole ring and the boron functionality allows for the creation of molecules with potential therapeutic applications [].

  • Organic Synthesis

    Beyond medicinal chemistry, 1-(3-Oxetanyl)-1H-pyrazole-5-BPin finds use in the general field of organic synthesis. Its reactivity allows for the efficient construction of complex organic molecules with diverse functionalities [].

  • Materials Science

    While less explored compared to medicinal chemistry and organic synthesis, research suggests potential applications of 1-(3-Oxetanyl)-1H-pyrazole-5-BPin in materials science. The unique properties of the molecule could be used to modify polymers, potentially leading to improved thermal stability, mechanical strength, or electrical conductivity [].

The chemical behavior of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is influenced by the presence of the boronic acid group, which can participate in various reactions:

  • Suzuki Coupling Reaction: This compound can undergo Suzuki coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Boronic Acid Reactions: The boronic acid group can react with diols to form stable boronate esters, which are useful in drug delivery systems.
  • Hydrolysis: In aqueous environments, the pinacol ester can hydrolyze to release 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid, which retains biological activity .

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester exhibits notable biological activities. Boronic acids are known for their ability to inhibit proteasomes and certain enzymes, making them potential candidates for cancer treatment. The compound has been studied for its interactions with various biological targets, indicating possible applications in therapeutic areas such as oncology and metabolic disorders .

The synthesis of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester typically involves several key steps:

  • Formation of the Pyrazole Ring: A suitable precursor undergoes cyclization to form the pyrazole structure.
  • Boronic Acid Derivation: The introduction of a boron moiety can be achieved through reactions involving boranes or boron trifluoride.
  • Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol under acidic or basic conditions to yield the pinacol ester .

The compound has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a potential drug candidate for treating various diseases.
  • Material Science: Its ability to form covalent bonds makes it useful in creating smart materials and drug delivery systems.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules through cross-coupling reactions .

Studies on the interactions of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester with biological systems have revealed significant insights:

  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Binding Studies: Research indicates that it can bind selectively to certain proteins, highlighting its utility in biochemical assays and drug design .

Several compounds share structural similarities with 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1H-Pyrazole-5-boronic acidContains pyrazole and boronic acidLacks oxetane group; simpler structure
1-(2-Oxetanol)-1H-pyrazole-5-boronic acidSimilar pyrazole and boron structureDifferent cyclic ether; may exhibit different reactivity
3-(Boronate)pyrazole derivativesVarious substitutions on pyrazoleVaries widely; often lacks pinacol ester functionality

The unique presence of the oxetane ring in 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester enhances its chemical reactivity and potential applications compared to other similar compounds. This structural feature may contribute to distinct biological properties and reactivity patterns not observed in simpler derivatives .

Dates

Modify: 2023-08-16

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